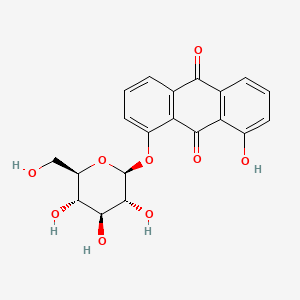

Danthron glucoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Danthron glucoside is a glycosylated derivative of danthron, which is an anthraquinone compound. Danthron itself is known for its presence in traditional Chinese medicine and has been studied for its various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties . The glucoside form enhances its solubility and bioavailability, making it a compound of interest in pharmaceutical and biochemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of danthron glucoside typically involves the glycosylation of danthron. One common method is the reaction of danthron with a suitable glycosyl donor, such as a glucosyl bromide, in the presence of a catalyst like silver carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve enzymatic glycosylation, where enzymes like glucosyltransferases are used to transfer glucose moieties to danthron. This method is advantageous due to its specificity and mild reaction conditions, which help in preserving the integrity of the compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction of this compound can yield hydroquinone derivatives.

Substitution: Nucleophilic substitution reactions can occur at the anthraquinone core, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinones and other oxidized anthraquinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Substituted anthraquinone derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Danthron glucoside exerts its effects through various molecular targets and pathways:

Activation of AMP-activated protein kinase (AMPK): This pathway is crucial for regulating lipid and glucose metabolism.

Inhibition of angiogenesis: this compound inhibits the formation of new blood vessels, which is essential for its anti-cancer properties.

Antioxidant activity: It reduces the production of reactive oxygen species and increases intracellular sulfhydryl groups, protecting cells from oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Danthron glucoside can be compared with other anthraquinone derivatives such as:

Emodin: Another anthraquinone with similar anti-inflammatory and anti-cancer properties but differs in its solubility and bioavailability.

Aloe-emodin: Known for its laxative effects and anti-cancer properties, but with different molecular targets.

Chrysophanol: Exhibits anti-inflammatory and antioxidant activities but has a different mechanism of action.

Uniqueness: this compound stands out due to its enhanced solubility and bioavailability, making it more effective in various biological applications compared to its non-glycosylated counterparts .

Eigenschaften

CAS-Nummer |

53797-18-5 |

|---|---|

Molekularformel |

C20H18O9 |

Molekulargewicht |

402.4 g/mol |

IUPAC-Name |

1-hydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |

InChI |

InChI=1S/C20H18O9/c21-7-12-16(24)18(26)19(27)20(29-12)28-11-6-2-4-9-14(11)17(25)13-8(15(9)23)3-1-5-10(13)22/h1-6,12,16,18-22,24,26-27H,7H2/t12-,16-,18+,19-,20-/m1/s1 |

InChI-Schlüssel |

BPQAUXWAEPYEJM-BNCZOOBYSA-N |

Isomerische SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Kanonische SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OC4C(C(C(C(O4)CO)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2(1h)-Pyridinone,1-(2,3-dihydro-1h-indolyl)-4-methyl-3-[3-(1-piperidinyl)-7-isoquinolinyl]-](/img/structure/B13947629.png)

![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B13947644.png)

![7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B13947681.png)